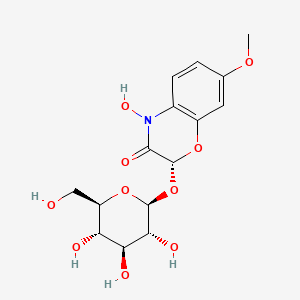

DIMBOA glucoside

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H19NO10 |

|---|---|

Poids moléculaire |

373.31 g/mol |

Nom IUPAC |

(2R)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C15H19NO10/c1-23-6-2-3-7-8(4-6)24-15(13(21)16(7)22)26-14-12(20)11(19)10(18)9(5-17)25-14/h2-4,9-12,14-15,17-20,22H,5H2,1H3/t9-,10-,11+,12-,14+,15-/m1/s1 |

Clé InChI |

WTGXAWKVZMQEDA-XFWGRBSCSA-N |

SMILES |

COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |

SMILES isomérique |

COC1=CC2=C(C=C1)N(C(=O)[C@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

SMILES canonique |

COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Biosynthesis of DIMBOA-glucoside in Maize

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and its glucosylated form, DIMBOA-glucoside, are key defense compounds in maize (Zea mays). They play a crucial role in protecting the plant against a wide range of herbivores and pathogens. This technical guide provides a comprehensive overview of the discovery and the intricate biosynthetic pathway of DIMBOA-glucoside, detailing the enzymatic reactions, the genetic basis, and the subcellular organization of this critical metabolic route. Furthermore, this guide presents quantitative data on enzyme kinetics and metabolite concentrations, alongside detailed experimental protocols for the analysis of these compounds and the characterization of the involved enzymes. This information is intended to serve as a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug development.

Discovery and Significance

The discovery of benzoxazinoids, the chemical class to which DIMBOA belongs, dates back to the early 1960s.[1][2] These compounds were identified as secondary metabolites in grasses that function as natural pesticides and exhibit allelopathic properties.[1][2] In maize, DIMBOA is the predominant benzoxazinoid and is primarily stored in its inactive, stable form, DIMBOA-glucoside.[3] Upon tissue damage, for instance during herbivory, the glucoside is hydrolyzed by β-glucosidases, releasing the toxic aglycone, DIMBOA.[1] This activated defense mechanism is effective against a broad spectrum of pests and pathogens.[4]

The Biosynthetic Pathway of DIMBOA-glucoside

The biosynthesis of DIMBOA-glucoside in maize is a well-elucidated pathway that originates from the primary metabolite indole-3-glycerol phosphate (B84403). The pathway involves a series of enzymatic conversions catalyzed by enzymes encoded by a cluster of genes, primarily located on the short arm of chromosome 4.[1]

The key steps in the biosynthesis of DIMBOA-glucoside are as follows:

-

Indole (B1671886) Formation: The pathway branches off from the tryptophan biosynthesis pathway. The enzyme indole-3-glycerol phosphate lyase (BX1) catalyzes the conversion of indole-3-glycerol phosphate to indole.[5][6] This reaction occurs in the plastids.[6]

-

Oxidation of Indole to DIBOA: A series of four cytochrome P450 monooxygenases (BX2, BX3, BX4, and BX5) sequentially oxidize indole to form 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[1][6] These enzymes are located in the endoplasmic reticulum.[7]

-

Glucosylation of DIBOA: To prevent autotoxicity, the unstable DIBOA is glucosylated in the cytoplasm by UDP-glucosyltransferases (BX8 and BX9) to form the stable DIBOA-glucoside.[1][5]

-

Hydroxylation of DIBOA-glucoside: The enzyme BENZOXAZINLESS6 (BX6), a 2-oxoglutarate-dependent dioxygenase, hydroxylates DIBOA-glucoside at the C-7 position to produce 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one-glucoside (TRIBOA-glucoside).[1][2] This reaction also takes place in the cytoplasm.[1]

-

Methylation to DIMBOA-glucoside: The final step is the O-methylation of TRIBOA-glucoside, catalyzed by the O-methyltransferase BX7, to yield DIMBOA-glucoside.[1][2] This step also occurs in the cytoplasm.[1]

dot

References

- 1. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of heterosis-associated gene expression complementation in maize hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidation of the final reactions of DIMBOA-glucoside biosynthesis in maize: characterization of Bx6 and Bx7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular and Biochemical Characterization of a Cytokinin Oxidase from Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Natural Occurrence of DIMBOA-Glucoside in Poaceae: A Technical Guide

Executive Summary

Benzoxazinoids (BXs) are a class of indole-derived secondary metabolites that serve as a crucial component of the chemical defense systems in the grass family (Poaceae). A key member of this family is 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-Glc), a stable, non-toxic precursor to the biocidal aglycone DIMBOA. This technical guide provides a comprehensive overview of the natural occurrence of DIMBOA-Glc in Poaceae, its biosynthesis, its role in plant defense signaling, and the analytical methodologies used for its quantification. Quantitative data are presented in structured tables, and key pathways and protocols are visualized using diagrams to facilitate understanding and application in research and development.

Introduction to DIMBOA-Glucoside

DIMBOA-glucoside is a prominent benzoxazinoid found in major agricultural crops, including maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale).[1] In healthy plant tissue, DIMBOA-Glc is stored in its inactive glucosylated form, primarily within the cell vacuole, to prevent autotoxicity.[2][3] Upon tissue disruption caused by herbivore feeding or pathogen invasion, DIMBOA-Glc is exposed to β-glucosidases located in other cellular compartments, such as the plastids.[3][4] This enzymatic hydrolysis rapidly releases the toxic aglycone, DIMBOA, which acts as a potent feeding deterrent and antimicrobial agent.[4] Beyond its direct defensive role, DIMBOA also functions as a signaling molecule, priming and inducing other plant defense responses.[2][4]

Biosynthesis and Regulation

The biosynthesis of DIMBOA-Glc from indole-3-glycerol phosphate (B84403), a derivative of the tryptophan pathway, is a well-elucidated process in maize, involving a series of enzymes encoded by the benzoxazinless (Bx) gene cluster.[5][6]

The pathway can be summarized in the following key stages:

-

Indole (B1671886) Formation: The enzyme BX1, located in the plastid, converts indole-3-glycerol phosphate to indole.[6][7]

-

DIBOA Formation: A series of four cytochrome P450 monooxygenases (BX2 to BX5), anchored in the endoplasmic reticulum membrane, catalyze the conversion of indole to 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[3][7]

-

Glucosylation: To stabilize the reactive DIBOA aglycone, it is glucosylated in the cytoplasm by UDP-glucosyltransferases (BX8 and BX9) to form DIBOA-Glc.[3]

-

Conversion to DIMBOA-Glc: The final steps occur in the cytoplasm, where the dioxygenase BX6 hydroxylates DIBOA-Glc, and the methyltransferase BX7 subsequently methylates the product to yield DIMBOA-Glc.[1]

This biosynthetic pathway is tightly regulated. Bx gene expression is generally highest in young seedlings, which correlates with the observed higher concentrations of DIMBOA-Glc in juvenile tissues.[2][8] Expression of these genes can also be influenced by biotic and abiotic stresses, including herbivory, pathogen attack, and signals from phytohormones like jasmonic acid.[2][9][10]

Quantitative Occurrence in Poaceae

The concentration of DIMBOA-Glc varies significantly depending on the species, cultivar, plant age, tissue type, and environmental conditions. Generally, levels are highest in young seedlings and decline as the plant matures.[8][11] Biotic stresses, such as aphid infestation, can induce the conversion of DIMBOA-Glc to the more potent 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc), leading to a decrease in DIMBOA-Glc concentration.[12]

Table 1: Concentration of DIMBOA-Glucoside and Related Benzoxazinoids in Poaceae

| Species | Cultivar/Variety | Tissue | Age / Condition | DIMBOA-Glc Concentration | Related Compounds (Concentration) | Reference(s) |

|---|---|---|---|---|---|---|

| Zea mays | B73 | Leaves | Seedling (Control) | ~1.5 µmol/g FW | HDMBOA-Glc (~0.2 µmol/g FW) | [12] |

| Zea mays | B73 | Leaves | Aphid Infestation | Lower than control | HDMBOA-Glc (Higher than control) | [12] |

| Zea mays | Magda | Aerial Parts | 2 days | ~4.5 mmol/kg FW | - | [13] |

| Zea mays | Magda | Aerial Parts | 10 days | ~1.5 mmol/kg FW | - | [13] |

| Zea mays | Magda | Roots | 2 days | ~1.0 mmol/kg FW | HDMBOA-Glc (~0.2 mmol/kg FW) | [13] |

| Zea mays | Magda | Roots | 10 days | ~0.2 mmol/kg FW | HDMBOA-Glc (~0.5 mmol/kg FW) | [13] |

| Zea mays | Various Hybrids | 1st Leaf | 3 days | 1.0 - 2.5 mg/g | DIBOA (0.1 - 0.5 mg/g) | [11] |

| Zea mays | Various Hybrids | 1st Leaf | 21 days | 0.2 - 0.5 mg/g | DIBOA (<0.1 mg/g) | [11] |

| Zea diploperennis | - | Leaves | Seedling | >2x maize inbred K55 | - |[14] |

Role in Plant Defense and Signaling

The defense mechanism involving DIMBOA-Glc is a two-layered system encompassing both direct toxicity and defense signaling.

-

Direct Defense (Activation): When a herbivore chews on plant tissue, the cellular compartmentalization is disrupted. Stored DIMBOA-Glc from the vacuole comes into contact with β-glucosidases from the plastids, leading to the rapid cleavage of the glucose moiety. The resulting aglycone, DIMBOA, is unstable and highly toxic to many insects and pathogens, acting as a feeding deterrent and growth inhibitor.[3][4]

-

Induced Defense and Signaling: In addition to its direct role, DIMBOA acts as a signaling molecule. Apoplastic accumulation of DIMBOA can trigger downstream defense responses, such as the deposition of callose to reinforce cell walls against fungal penetration and aphid stylets.[2][4] Furthermore, herbivore attack or elicitor treatment (e.g., with chitosan) induces the expression of Bx genes like Bx10, Bx11, and Bx12, which catalyze the conversion of the existing DIMBOA-Glc pool into the more reactive HDMBOA-Glc, effectively priming the plant for a more potent and rapid defense response.[5][10][15]

Experimental Protocols

Accurate quantification of DIMBOA-Glc and related benzoxazinoids is critical for research. The following protocol outlines a standard method for extraction and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Extraction of Benzoxazinoids from Plant Tissue

This protocol is adapted from established methodologies for benzoxazinoid analysis.[12][16][17]

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Lyophilizer (optional, for dry weight measurements)

-

Mortar and pestle or bead beater

-

Extraction Solvent: 70:30 Methanol:Water (v/v) with 0.1% Formic Acid (all LC-MS grade)

-

Microcentrifuge tubes (1.5 or 2 mL)

-

Vortex mixer

-

Refrigerated centrifuge (capable of >13,000 rpm and 4-10°C)

-

Syringe filters (0.22 µm, PTFE or equivalent)

-

Autosampler vials

Procedure:

-

Harvesting: Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench all enzymatic activity.

-

Storage: Store frozen samples at -80°C until extraction.

-

Homogenization: Weigh approximately 100 mg of frozen tissue and grind to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.

-

Extraction: Transfer the powdered tissue to a pre-weighed microcentrifuge tube. Add 1 mL of ice-cold Extraction Solvent.

-

Vortexing: Vortex the mixture vigorously for 20-30 seconds to ensure thorough mixing.

-

Centrifugation: Centrifuge the sample at 13,000 rpm for 20 minutes at 10°C to pellet cell debris.[17]

-

Filtration: Carefully transfer the supernatant to a new tube. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

Dilution: If high concentrations are expected, samples may be diluted (e.g., 1:10) with the extraction solvent prior to analysis.[16]

-

Analysis: Proceed immediately with LC-MS analysis or store vials at -20°C.

UPLC-MS/MS Analysis

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., QTRAP or QTOF) with an electrospray ionization (ESI) source.

LC Parameters (example): [1][17]

-

Column: Reversed-phase C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2-5 µL

-

Gradient:

-

0-3 min: linear gradient from 2% to 20% B

-

3-6 min: linear gradient to 100% B

-

6-8 min: hold at 100% B

-

8-10 min: return to 2% B and equilibrate

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), typically negative mode for benzoxazinoids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions (example for DIMBOA-Glc):

-

Precursor Ion (Q1): m/z 372.1

-

Product Ion (Q3): m/z 210.1 (aglycone fragment)

-

-

Quantification: Absolute concentrations are determined by comparing peak areas to a standard curve generated from a purified DIMBOA-Glc analytical standard.

Conclusion

DIMBOA-glucoside is a cornerstone of the chemical defense strategy in many vital Poaceae crops. Its concentration and metabolic fate are dynamically regulated by developmental stage and environmental pressures, making it a key indicator of a plant's defensive state. The detailed understanding of its biosynthesis, signaling functions, and robust analytical protocols presented in this guide provides a critical resource for researchers in plant science, pest management, and natural product discovery. Further investigation into the genetic regulation of the Bx pathway and the ecological implications of benzoxazinoid diversity holds significant promise for the development of pest-resistant crops and novel bioactive compounds.

References

- 1. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoxazinoid Metabolites Regulate Innate Immunity against Aphids and Fungi in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Variation of DIMBOA and related compounds content in relation to the age and plant organ in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzoxazinoids Biosynthetic Gene Cluster Identification and Expression Analysis in Maize under Biotic and Abiotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Structure and Properties of DIMBOA Glucoside

Abstract

(2R)-4-hydroxy-7-methoxy-2-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3,4-dihydro-2H-1,4-benzoxazin-3-one, commonly known as this compound, is a pivotal secondary metabolite in the chemical defense systems of many gramineous plants, including maize, wheat, and rye.[1][2] Stored in its stable, inactive glucoside form within plant vacuoles, it is rapidly converted to its cytotoxic aglycone, DIMBOA, upon tissue damage by herbivores or pathogens.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed summaries of its spectroscopic data, stability, and solubility, along with established experimental protocols for its extraction, analysis, and bioactivity assessment. Furthermore, this guide illustrates the key biosynthetic and signaling pathways associated with this compound, offering valuable insights for researchers in natural product chemistry, plant science, and drug discovery.

Chemical Structure and Identification

This compound is a member of the benzoxazinoid class of natural products.[6][7] Its structure consists of a 1,4-benzoxazin-3-one core, featuring a methoxy (B1213986) group at the 7-position and a hydroxyl group at the 4-position, with a β-D-glucopyranosyl moiety attached via an O-glycosidic bond at the 2-position.[3][6]

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | (2R)-4-hydroxy-7-methoxy-2-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3,4-dihydro-2H-1,4-benzoxazin-3-one | [6] |

| Molecular Formula | C₁₅H₁₉NO₁₀ | [3] |

| Molecular Weight | 373.31 g/mol | [3] |

| CAS Number | 18607-79-9 | [3] |

| Canonical SMILES | COC1=CC2=C(C=C1)N(C(=O)C(O2)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)O | [6] |

| InChI Key | WTGXAWKVZMQEDA-XFWGRBSCSA-N | [6] |

| Topological Polar Surface Area | 158 Ų | [3] |

| Hydrogen Bond Donors | 5 | [3] |

| Hydrogen Bond Acceptors | 10 | [3] |

| XLogP3-AA | -1.6 | [3] |

Physicochemical Properties

Solubility

This compound is a polar molecule, rendering it soluble in polar solvents. It is reported to be soluble in water, methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO).[8] For extraction from plant matrices, mixtures of methanol and water are commonly employed, often with the addition of a small amount of formic acid to enhance stability.[8] Quantitative solubility data is limited, but its polarity suggests good solubility in aqueous and alcoholic solutions.

Stability

As a glucoside, this compound is relatively stable, which allows for its storage in plant cell vacuoles, preventing autotoxicity.[3][9] However, the glycosidic bond is susceptible to hydrolysis under certain conditions.

-

pH: The stability of this compound is pH-dependent. It is most stable in slightly acidic conditions (pH 3-5).[10] Neutral or alkaline conditions can promote hydrolysis to its aglycone, DIMBOA, which is less stable.[9][10] Therefore, for extraction and storage, the use of acidified solvents is recommended.[10]

-

Temperature: Elevated temperatures can accelerate the rate of hydrolysis. For long-term storage, solutions of this compound should be kept at low temperatures, such as -20°C or -80°C.[10]

-

Enzymatic Degradation: In the presence of β-glucosidases, this compound is rapidly hydrolyzed.[3][5] This enzymatic action is a key component of its biological function in plant defense, occurring upon tissue disruption.[5]

Spectroscopic Data

Mass Spectrometry (MS)

High-resolution mass spectrometry is a crucial technique for the identification and quantification of this compound. In negative electrospray ionization mode (ESI-), the fragmentation pattern is characteristic. It typically shows an initial neutral loss of the glucose moiety (162 Da).[11]

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Fragmentation Description | Reference(s) |

| ESI- | 371.9 | 149.0115 | [M-H-162-CO₂-CH₃]⁻ | [11] |

| ESI- | 371.9 | 149.0 | MRM Transition: 371.9 → 149.0 | [11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Reference ¹H and ¹³C NMR Chemical Shifts for the DIMBOA-Aglycone and First Glucosyl Moiety (derived from DIMBOA-di-glucoside)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference(s) |

| Aglycone | [2][12] | ||

| 2 | - | - | |

| 3 | - | - | |

| 5 | ~7.0-7.2 (d) | ~110-115 | |

| 6 | ~6.5-6.7 (dd) | ~100-105 | |

| 8 | ~6.4-6.6 (d) | ~105-110 | |

| 7-OCH₃ | ~3.7-3.9 (s) | ~55-60 | |

| Glucosyl Moiety | |||

| 1' | ~4.5-4.7 (d) | ~100-105 | |

| 2' | ~3.2-3.4 (m) | ~73-77 | |

| 3' | ~3.4-3.6 (m) | ~76-80 | |

| 4' | ~3.3-3.5 (m) | ~70-74 | |

| 5' | ~3.4-3.6 (m) | ~76-80 | |

| 6'a | ~3.8-4.0 (m) | ~68-72 | |

| 6'b | ~3.6-3.8 (m) | ~68-72 |

Note: The values are approximate ranges based on published data for structurally similar compounds and are subject to variations based on solvent and experimental conditions.

Biological and Physiological Properties

This compound is the inactive, stored form of the potent antibiotic and insecticidal compound DIMBOA.[1][5] Its biological activity is realized upon enzymatic hydrolysis.

-

Plant Defense: In response to insect feeding or pathogen attack, cellular compartmentalization is disrupted, bringing this compound into contact with β-glucosidases.[3][5] This releases the unstable aglycone, DIMBOA, which is toxic to a wide range of pests and pathogens.[1][13]

-

Signaling Molecule: Beyond its direct defensive role, DIMBOA can also act as a signaling molecule. It has been shown to induce callose deposition in response to fungal elicitors and aphid feeding, indicating a role in priming plant defense responses.[4][14]

-

Allelopathy: Benzoxazinoids released into the soil can affect the growth of neighboring plants and soil microbes, demonstrating allelopathic properties.[15]

Signaling and Biosynthetic Pathways

The biosynthesis of this compound in maize is a well-elucidated pathway involving a series of enzymes encoded by the Bx gene cluster.[3][16] The pathway originates from indole-3-glycerol phosphate, a product of the shikimate pathway.[6][17]

The production of benzoxazinoids is regulated by various signaling molecules, most notably jasmonic acid (JA), which accumulates in response to herbivory and pathogen attack, leading to the upregulation of Bx gene expression.[6][15]

Experimental Protocols

Extraction and Purification of this compound from Plant Material

This protocol is based on methodologies for extracting benzoxazinoids from maize seedlings.[2][8]

-

Harvest and Homogenization: Harvest fresh plant material (e.g., 7-day-old maize seedlings) and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.[10] Grind the frozen tissue to a fine powder.

-

Extraction: Suspend the powdered tissue in an acidified methanol/water solution (e.g., 70% MeOH with 0.1% formic acid) at a ratio of 1:10 (w/v).[8][10] Macerate or sonicate the suspension for 30-60 minutes at 4°C.

-

Clarification: Centrifuge the extract at 4,000 x g for 20 minutes at 4°C to pellet cell debris.[10] Collect the supernatant.

-

Solvent Evaporation: Concentrate the supernatant under reduced pressure using a rotary evaporator, ensuring the temperature does not exceed 40°C.

-

Purification (Optional): The resulting aqueous extract can be lyophilized or further purified using Solid-Phase Extraction (SPE) with a C18 cartridge to remove more polar and non-polar impurities.

Analytical Method: HPLC-MS/MS

This protocol provides a general method for the quantification of this compound.[2][3]

-

Instrumentation: UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 5-10% B, linearly increasing to 30-50% B over 5-10 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3-0.5 mL/min.

-

Detection (MS/MS): Electrospray ionization in negative mode (ESI-). Monitor the MRM transition m/z 371.9 → 149.0.[11]

-

Quantification: Use an external calibration curve with a purified this compound standard.

Biological Activity Assay: Antibacterial Activity (MIC/MBC)

This protocol is adapted from methods used to test DIMBOA and its derivatives against bacteria like Ralstonia solanacearum.[13]

-

Bacterial Culture: Grow the target bacterial strain in an appropriate liquid medium to the mid-logarithmic phase.

-

Sample Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the liquid growth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL. Include positive (bacteria only) and negative (medium only) controls.

-

Incubation: Incubate the microplate at the optimal growth temperature for the bacterium (e.g., 24-48 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), plate aliquots from the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in no colony formation after incubation.

Conclusion

This compound is a well-characterized natural product with a critical role in plant defense. Its chemical properties, particularly its stability as a glucoside and the reactivity of its aglycone, are finely tuned for its biological function. The elucidation of its biosynthetic pathway provides a foundation for metabolic engineering efforts to enhance pest resistance in crops. The detailed methodologies and data presented in this guide offer a valuable resource for researchers exploring the diverse biological activities of benzoxazinoids and their potential applications in agriculture and medicine.

References

- 1. DIMBOA - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chimia.ch [chimia.ch]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pure.mpg.de [pure.mpg.de]

- 12. Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. uu.nl [uu.nl]

- 15. Genome-Wide Identification and Expression Analysis of Bx Involved in Benzoxazinoids Biosynthesis Revealed the Roles of DIMBOA during Early Somatic Embryogenesis in Dimocarpus longan Lour | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. KEGG PATHWAY: ko00402 [genome.jp]

enzymatic pathway of DIMBOA glucoside synthesis

An In-depth Technical Guide to the Enzymatic Pathway of DIMBOA-Glucoside Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoxazinoids (BXs) are a class of indole-derived secondary metabolites predominantly found in members of the grass family (Poaceae), including major crops like maize, wheat, and rye.[1][2] These compounds serve as crucial defense chemicals against a wide array of herbivores and pathogens.[3][4] The most abundant benzoxazinoid in young maize tissues is 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc).[5][6] In its glucosylated form, DIMBOA-Glc is stable and stored in the cell vacuole.[1] However, upon tissue damage, it is rapidly hydrolyzed by glucosidases to release the toxic aglucone, DIMBOA, which exerts its defensive properties.[1] This guide provides a detailed technical overview of the core enzymatic pathway responsible for the biosynthesis of DIMBOA-Glc, presenting key quantitative data and experimental methodologies for its study.

Core Enzymatic Pathway of DIMBOA-Glucoside Synthesis

The biosynthesis of DIMBOA-Glc from the primary metabolite indole-3-glycerol phosphate (B84403) is a well-characterized pathway involving a series of enzymes encoded by the Bx gene cluster, primarily located on the short arm of chromosome 4 in maize.[1][7] The pathway proceeds through several key steps localized in different cellular compartments, including the chloroplast, endoplasmic reticulum, and cytoplasm.[8][9]

-

Indole (B1671886) Synthesis (Chloroplast): The pathway branches from primary metabolism with the conversion of indole-3-glycerol phosphate to indole. This initial, committed step is catalyzed by the enzyme BENZOXAZINLESS1 (BX1) , a homolog of the tryptophan synthase α-subunit.[7][10]

-

DIBOA Synthesis (Endoplasmic Reticulum): The newly synthesized indole is then subjected to a series of four successive oxygenation reactions to produce 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA). This cascade is catalyzed by four cytochrome P450-dependent monooxygenases: BX2, BX3, BX4, and BX5 .[1][2][7]

-

Glucosylation of DIBOA (Cytoplasm): The unstable DIBOA aglucone is stabilized through glucosylation. The UDP-glucosyltransferases BX8 and BX9 catalyze the transfer of a glucose moiety from UDP-glucose to DIBOA, forming the more stable DIBOA-glucoside (DIBOA-Glc).[1][5]

-

Hydroxylation of DIBOA-Glc (Cytoplasm): The pathway continues with the hydroxylation of DIBOA-Glc at the C-7 position of the aromatic ring. This reaction is catalyzed by BENZOXAZINLESS6 (BX6) , a 2-oxoglutarate-dependent dioxygenase (2ODD), yielding 2,4,7-trihydroxy-2H-1,4-benzoxazin-3-(4H)-one-glc (TRIBOA-Glc).[1][7][11]

-

O-Methylation of TRIBOA-Glc (Cytoplasm): In the final step, the newly introduced hydroxyl group on TRIBOA-Glc is methylated. The S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase BENZOXAZINLESS7 (BX7) catalyzes this reaction to produce the final product, DIMBOA-Glc.[1][5][7]

Caption: The core biosynthetic pathway of DIMBOA-Glc, highlighting intermediates and enzymes.

Quantitative Data

The final two enzymes in the pathway, BX6 and BX7, have been characterized biochemically. Their kinetic parameters demonstrate moderate substrate affinity and catalytic efficiency.

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | Reference |

| BX6 | DIBOA-Glc | < 0.4 | 2.10 | [1][4][7] |

| BX7 | TRIBOA-Glc | < 0.4 | 0.25 | [1][4][7] |

Downstream Modifications of DIMBOA-Glucoside

DIMBOA-Glc serves as a central intermediate for the synthesis of other defense-related benzoxazinoids. For instance, a series of O-methyltransferases (BX10, BX11, BX12, BX14) can convert DIMBOA-Glc to HDMBOA-Glc.[3] Additionally, the 2-oxoglutarate-dependent dioxygenase BX13 can convert DIMBOA-Glc to TRIMBOA-Glc, which is then methylated by BX7 to form DIM₂BOA-Glc, a compound implicated in aphid resistance.[5]

Caption: Key enzymatic modifications of the central intermediate DIMBOA-Glc.

Experimental Protocols

Benzoxazinoid Extraction and Analysis by HPLC-MS

This protocol outlines the standard method for extracting and quantifying benzoxazinoids from plant tissue.

Objective: To extract and quantify DIMBOA-Glc and related compounds from maize tissue.

Methodology:

-

Sample Preparation: Flash-freeze fresh maize tissue (e.g., leaves, roots) in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction: Resuspend the powdered tissue in a pre-chilled extraction solvent (e.g., 80% methanol (B129727) containing 0.1% formic acid) at a ratio of 10 mL solvent per gram of tissue.

-

Homogenization: Vortex the suspension thoroughly and incubate on a shaker at 4°C for at least 1 hour.

-

Clarification: Centrifuge the suspension at >12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Analysis: Carefully transfer the supernatant to an HPLC vial for analysis. Analyze the extract using a High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (HPLC-MS).[3]

-

Column: C18 reverse-phase column.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

-

Gradient: A typical gradient starts with a low percentage of solvent B, gradually increasing to elute compounds of increasing hydrophobicity. A published gradient is as follows: 0-1 min, 7.5% B; 2-9 min, 10.5% B; 10-11 min, 13% B; 12-17 min, 22% B; 18 min, 100% B.[1]

-

Detection: Use the mass spectrometer to identify and quantify individual benzoxazinoid glucosides based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

-

Caption: Standard experimental workflow for the extraction and analysis of benzoxazinoids.

In Vitro Enzyme Assays

This protocol is used to determine the activity and kinetic parameters of purified enzymes from the DIMBOA-Glc pathway.

Objective: To characterize the enzymatic activity of purified BX enzymes (e.g., BX6, BX7).

Methodology:

-

Enzyme Expression and Purification: Heterologously express the enzyme of interest (e.g., as a His-tagged protein in E. coli) and purify it using affinity chromatography.[1]

-

Reaction Mixture Preparation: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).[1] The mixture should contain:

-

Incubation: Pre-incubate the reaction mixture (without the primary substrate) at the optimal temperature (e.g., 30°C) for 10 minutes to equilibrate.[1]

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Time Course and Termination: Allow the reaction to proceed for a defined period. For kinetic analysis, take aliquots at multiple time points. Stop the reaction by adding a strong acid or an organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the reaction products by HPLC-MS to determine the rate of product formation.

-

Kinetic Parameter Calculation: To determine K_m and k_cat, vary the substrate concentration while keeping other components constant and measure the initial reaction velocities. Fit the data to the Michaelis-Menten equation.

Caption: General workflow for the characterization of biosynthetic enzymes.

Conclusion

The enzymatic pathway leading to DIMBOA-Glucoside is a cornerstone of chemical defense in maize and other grasses. A complete understanding of this pathway, from the function of individual enzymes like BX1 through BX9 to their kinetic properties, is essential for applications in crop protection and drug development. The methodologies outlined provide a robust framework for researchers to investigate this and other specialized metabolic pathways. Further research into the regulation of the Bx gene cluster and the interplay of its products with other metabolic networks will continue to yield valuable insights into plant biology and natural product chemistry.

References

- 1. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoxazinoids Biosynthetic Gene Cluster Identification and Expression Analysis in Maize under Biotic and Abiotic Stresses [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Elucidation of the final reactions of DIMBOA-glucoside biosynthesis in maize: characterization of Bx6 and Bx7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

genes involved in the DIMBOA glucoside biosynthetic pathway (Bx1, Bx2, etc.)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-glucoside) biosynthetic pathway is a critical component of the chemical defense system in maize and other gramineous plants. Benzoxazinoids, the class of compounds produced by this pathway, exhibit potent insecticidal, antimicrobial, and allelopathic properties, making them a subject of intense research for crop improvement and potential pharmacological applications. This technical guide provides a comprehensive overview of the core genes and enzymes involved in the DIMBOA-glucoside biosynthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows.

The biosynthesis of DIMBOA-glucoside is a multi-step process initiated from indole-3-glycerol phosphate (B84403), a product of the shikimate pathway. A series of enzymes, encoded by the Bx gene cluster, catalyze the sequential conversion of this precursor into the final stable glucoside form. Understanding the function and regulation of these genes is paramount for manipulating benzoxazinoid production for desired agronomic and therapeutic outcomes.

The Core Biosynthetic Pathway: From Bx1 to Bx9

The central pathway for DIMBOA-glucoside synthesis involves a series of nine enzymes, encoded by the genes Bx1 through Bx9. These genes are primarily located in a cluster on the short arm of chromosome 4 in maize.[1] The pathway can be broadly divided into the formation of the unstable aglycone, DIBOA, its glucosylation, and subsequent modification to DIMBOA-glucoside.

Diagram: The DIMBOA-Glucoside Biosynthetic Pathway

Quantitative Data

Enzyme Kinetics

The efficiency of the enzymatic reactions in the DIMBOA-glucoside pathway is crucial for the overall production of this defense compound. While kinetic data for all Bx enzymes are not exhaustively characterized, studies have determined the Michaelis-Menten constants (Km) and catalytic constants (kcat) for several key enzymes. It is important to note that cytochrome P450 enzymes, such as Bx2, Bx3, Bx4, and Bx5, often exhibit atypical, non-Michaelis-Menten kinetics, which can complicate the determination of their kinetic parameters.[2][3]

| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Reference(s) |

| Bx6 | DIBOA-glucoside | <400 | 2.1 | [1] |

| Bx7 | TRIBOA-glucoside | <400 | 0.25 | [1] |

| Bx9 | DIBOA | 1300 | 12.5 | [4] |

| DIMBOA | - | 11.6 | [4] | |

| UDP-glucose | 96 | 22.6 | [4] |

Metabolite Concentrations

The concentration of DIMBOA and its precursor DIBOA varies significantly across different tissues and developmental stages of the maize plant, reflecting the dynamic regulation of the biosynthetic pathway in response to developmental cues and environmental stimuli.

| Compound | Tissue | Developmental Stage | Concentration (µg/g Fresh Weight) | Reference(s) |

| DIMBOA | Young Leaves (L1) | 4-leaf stage | ~150-200 | [4] |

| Older Leaves (L3) | 4-leaf stage | ~20-50 | [4] | |

| Stem | 4-leaf stage | ~100-150 | [4] | |

| Roots | 4-leaf stage | ~250-350 | [4] | |

| Seedlings | V6 stage | 8.66 - 528.88 | [5] | |

| DIBOA | Young Leaves (L1) | 4-leaf stage | ~10-20 | [4] |

| Older Leaves (L3) | 4-leaf stage | ~30-60 | [4] | |

| Roots | 4-leaf stage | ~100-150 | [4] |

Gene Expression Levels

The expression of Bx genes is tightly regulated, with transcript levels varying across different tissues and developmental stages. The following table presents a summary of expression data from maize transcriptomic studies, with values represented as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).

| Gene | Tissue/Organ | Developmental Stage | Expression Level (FPKM/TPM) | Reference(s) |

| Bx1 | Primary Root | One-leaf stage | High | [1][6] |

| Youngest Leaf | Five-leaf stage | High | [1] | |

| Anthers | Meiotic Tassel | Moderate | [7] | |

| Bx2 | Primary Root | One-leaf stage | High | [1] |

| Youngest Leaf | Five-leaf stage | High | [1] | |

| Bx3 | Primary Root | One-leaf stage | Moderate | [1] |

| Youngest Leaf | Five-leaf stage | Moderate | [1] | |

| Bx4 | Primary Root | One-leaf stage | Moderate | [1] |

| Youngest Leaf | Five-leaf stage | Moderate | [1] | |

| Bx5 | Primary Root | One-leaf stage | Moderate | [1] |

| Youngest Leaf | Five-leaf stage | Moderate | [1] | |

| Bx6 | Seedling Shoot | 3-4 days old | High | [1] |

| Bx7 | Seedling Shoot | 3-4 days old | High | [1] |

| Bx8 | Seedling Shoot | 3-4 days old | High | [1] |

| Bx9 | Seedling Shoot | 3-4 days old | High | [4] |

Experimental Protocols

Benzoxazinoid Extraction and Analysis by HPLC-MS

This protocol outlines a standard method for the extraction and quantification of benzoxazinoids from maize tissues.[8][9][10]

1. Sample Preparation:

-

Harvest maize tissue (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Extraction:

-

Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

-

Add 1 mL of extraction solvent (70:30 methanol:water with 0.1% formic acid).

-

Vortex the tube vigorously for 30 seconds.

-

Incubate on a shaker at 4°C for 30 minutes.

3. Clarification:

-

Centrifuge the extract at 14,000 x g for 20 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

4. HPLC-MS Analysis:

-

Analyze the supernatant using a high-performance liquid chromatography system coupled to a mass spectrometer (HPLC-MS).

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

-

Gradient: A typical gradient runs from 5% to 95% B over 10-15 minutes.

-

Detection: Monitor for the specific mass-to-charge ratios (m/z) of DIMBOA-glucoside, DIBOA-glucoside, and their aglycones.

In Vitro Enzyme Assay for Bx Cytochrome P450s (Bx2-Bx5)

This protocol provides a general framework for assaying the activity of the cytochrome P450 enzymes involved in the DIMBOA pathway. Specific conditions may need to be optimized for each enzyme.

1. Heterologous Expression and Microsome Preparation:

-

Clone the cDNA of the desired Bx gene (e.g., Bx2) into an appropriate expression vector (e.g., for yeast or insect cells).

-

Transform the expression host and induce protein expression.

-

Isolate microsomes from the cultured cells, which will contain the heterologously expressed P450 enzyme.

2. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.4)

-

1-5 µM purified P450-containing microsomes

-

1 mM NADPH (or an NADPH-regenerating system)

-

The appropriate substrate (e.g., indole for Bx2) at varying concentrations.

-

3. Reaction Incubation:

-

Pre-warm the reaction mixture to 30°C.

-

Initiate the reaction by adding NADPH.

-

Incubate for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

4. Reaction Termination and Product Analysis:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC-MS to quantify the product formed.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol describes the quantification of Bx gene transcripts.

1. RNA Isolation:

-

Extract total RNA from the desired maize tissue using a commercial kit or a standard protocol (e.g., Trizol).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

2. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qPCR Reaction:

-

Prepare a qPCR reaction mixture containing:

-

cDNA template

-

Gene-specific forward and reverse primers for the target Bx gene and a reference gene (e.g., actin or GAPDH).

-

SYBR Green master mix.

-

-

Perform the qPCR in a real-time PCR thermal cycler.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative expression of the target Bx gene using the ΔΔCt method.

Conclusion

The DIMBOA-glucoside biosynthetic pathway represents a sophisticated and highly regulated defense mechanism in maize. The Bx gene cluster provides a fascinating example of the coordinated evolution and function of genes in a metabolic pathway. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers seeking to further unravel the complexities of benzoxazinoid biosynthesis and harness its potential for crop protection and novel therapeutic development. Future research focusing on the detailed kinetic characterization of all Bx enzymes and the elucidation of the intricate regulatory networks governing their expression will undoubtedly provide deeper insights into this important plant defense pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Substrate inhibition kinetics for cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Genetic Variation, DIMBOA Accumulation, and Candidate Gene Identification in Maize Multiple Insect-Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An updated gene atlas for maize reveals organ‐specific and stress‐induced genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring key developmental phases and phase‐specific genes across the entirety of anther development in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

The Function of DIMBOA Glucoside as a Natural Pesticide: A Technical Guide

Abstract

2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) glucoside is a potent natural pesticide found in many gramineous plants, including maize, wheat, and rye. Stored in an inactive glucosylated form within plant vacuoles, it is rapidly converted to its toxic aglycone, DIMBOA, upon tissue damage by herbivores or pathogens. This guide provides an in-depth technical overview of the function of DIMBOA glucoside as a natural pesticide, detailing its mechanism of action, antimicrobial and insecticidal properties, and the biochemical pathways involved in its activation and detoxification. It also presents quantitative efficacy data and detailed experimental protocols for its study, along with visualizations of key biological and experimental processes.

Introduction

Benzoxazinoids are a class of indole-derived secondary metabolites that play a crucial role in plant defense.[1] Among these, DIMBOA is a predominant and highly active compound.[1][2] In healthy plant tissues, DIMBOA is present as the stable, inactive DIMBOA-glucoside (DIMBOA-Glc).[3][4] This storage mechanism prevents autotoxicity to the plant.[1] When a herbivore or pathogen damages the plant tissue, DIMBOA-Glc is exposed to β-glucosidases, which are stored separately in the plastids.[3][5] This enzymatic hydrolysis releases the toxic aglycone DIMBOA, which then exerts its pesticidal effects.[3][5] DIMBOA has demonstrated a broad spectrum of activity against insects, fungi, and bacteria.[4][6] Furthermore, DIMBOA can also act as a signaling molecule, inducing further plant defense responses such as callose deposition.[4][5]

Biosynthesis and Activation of this compound

The biosynthesis of DIMBOA-Glc is a well-characterized pathway in maize, originating from indole-3-glycerol phosphate (B84403).[2][7] A series of enzymes, encoded by the Bx gene cluster, catalyze the conversion of indole-3-glycerol phosphate to DIBOA-glucoside, which is then hydroxylated and methylated to form DIMBOA-Glc.[2][5]

Upon tissue disruption, the activation of DIMBOA-Glc to the toxic DIMBOA is a critical step in this defense mechanism.[3][8]

Caption: Activation of DIMBOA-Glucoside upon tissue damage.

Pesticidal Activity of DIMBOA

The activated form, DIMBOA, exhibits a wide range of biological activities, functioning as an effective insecticide, fungicide, and bactericide.

Insecticidal Activity

DIMBOA is toxic to a variety of insect pests.[4] It acts as both a direct toxin and an antifeedant.[1][9] For instance, it is a key defense compound in maize against the European corn borer (Ostrinia nubilalis) and the corn leaf aphid (Rhopalosiphum maidis).[4] The toxicity of DIMBOA is attributed to its ability to inhibit various insect enzymes.[2] Some insects, however, have evolved detoxification mechanisms, such as the reglucosylation of DIMBOA into a non-toxic epimer, as seen in Spodoptera species.[10]

Antimicrobial Activity

DIMBOA and its degradation products have demonstrated significant antimicrobial properties against a range of pathogenic fungi and bacteria.[6][11] The hydroxamic acid functional group in DIMBOA is considered crucial for its antimicrobial action.[12]

Quantitative Data on Pesticidal Efficacy

The following tables summarize the available quantitative data on the efficacy of DIMBOA and its derivatives against various pests.

Table 1: Antibacterial Activity of DIMBOA and its Derivatives against Ralstonia solanacearum [6]

| Compound | MIC (mg/L) | MBC (mg/L) | IC₅₀ (mg/L) | IC₉₀ (mg/L) |

| DIMBOA | 200 | >300 | 58.55 | 366.09 |

| BOA | 300 | >300 | 208.92 | 904.38 |

| CDHB | 100 | 200 | 29.64 | 522.28 |

| MBT | 50 | 100 | 8.24 | 167.97 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; IC₅₀/IC₉₀: Inhibitory Concentration for 50%/90% of bacterial growth.

Table 2: Antimicrobial Activity of DIMBOA against various microorganisms [11][13][14]

| Microorganism | Activity | Concentration/Effect |

| Staphylococcus aureus | Growth inhibition | MIC: 500 µg/mL |

| Escherichia coli | Growth inhibition | MIC > 1000 µg/mL |

| Candida albicans | Growth inhibition | MIC: 450 µg/mL |

| Saccharomyces cerevisiae | Growth inhibition | - |

Experimental Protocols

Extraction of this compound from Plant Tissue

This protocol is adapted from methods used for the analysis of benzoxazinoids in maize.[12][15]

-

Sample Preparation: Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt enzymatic activity. Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Weigh approximately 100 mg of the frozen plant powder into a microcentrifuge tube. Add 1 mL of a pre-chilled extraction solvent (e.g., a 70:30 v/v mixture of methanol (B129727) and water with 0.1% formic acid).

-

Homogenization: Vortex the mixture thoroughly and then sonicate for 10-15 minutes in an ice bath.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

-

Collection: Carefully transfer the supernatant to a new tube for analysis.

Caption: General workflow for the extraction of DIMBOA-Glucoside.

Insect Bioassay using Artificial Diet

This generalized protocol is for assessing the insecticidal properties of DIMBOA-Glucoside.[16][17]

-

Diet Preparation: Prepare a standard artificial diet for the target insect species. Dissolve DIMBOA-Glc in a suitable solvent and incorporate it into the diet at various concentrations. A control diet should contain only the solvent.

-

Bioassay Setup: Place a known number of early-instar insect larvae into individual containers (e.g., vials or petri dishes) with a pre-weighed amount of the treated or control diet.

-

Incubation: Maintain the bioassay under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the insect species.

-

Data Collection: After a set period (e.g., 7-10 days), record parameters such as larval mortality, larval weight, and developmental stage.

Antimicrobial Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of DIMBOA.[18]

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a serial dilution of DIMBOA in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under optimal conditions for the growth of the microorganism.

-

MIC Determination: The MIC is the lowest concentration of DIMBOA that completely inhibits visible growth of the microorganism.

Signaling and Detoxification Pathways

DIMBOA as a Signaling Molecule

Beyond its direct toxicity, DIMBOA also functions as a signaling molecule in plant defense.[4][5] It can induce the deposition of callose, a β-1,3-glucan polymer that strengthens cell walls and acts as a barrier against further pathogen invasion and aphid feeding.[5][19]

Caption: DIMBOA-induced callose deposition signaling.

Detoxification in Herbivores

Some specialized insect herbivores have developed mechanisms to detoxify DIMBOA. A notable strategy is the reglucosylation of DIMBOA, but with an inversion of the stereochemical configuration.[10] This results in the formation of (2S)-DIMBOA-Glc, an epimer that is no longer a substrate for the plant's β-glucosidases and is therefore non-toxic.[10]

Conclusion

This compound is a highly effective and versatile natural pesticide, integral to the defense mechanisms of many important cereal crops. Its mode of action, involving activation from a stable glucoside to a toxic aglycone upon pest attack, provides a targeted and efficient defense response. While its broad-spectrum activity against insects and microbes makes it a subject of great interest for agricultural applications, the evolution of detoxification mechanisms in some pests highlights the ongoing co-evolutionary arms race between plants and their attackers. Further research into the molecular interactions of DIMBOA with its targets and the mechanisms of resistance will be crucial for leveraging its potential in sustainable pest management strategies.

References

- 1. scielo.br [scielo.br]

- 2. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DIMBOA - Wikipedia [en.wikipedia.org]

- 5. uu.nl [uu.nl]

- 6. mdpi.com [mdpi.com]

- 7. KEGG PATHWAY: map00402 [kegg.jp]

- 8. researchgate.net [researchgate.net]

- 9. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reglucosylation of the benzoxazinoid DIMBOA with inversion of stereochemical configuration is a detoxification strategy in lepidopteran herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. edepot.wur.nl [edepot.wur.nl]

- 14. In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Natural Variation in Maize Aphid Resistance Is Associated with 2,4-Dihydroxy-7-Methoxy-1,4-Benzoxazin-3-One Glucoside Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. chimia.ch [chimia.ch]

The Cellular Sequestration of DIMBOA-Glucoside: A Technical Guide to Storage and Localization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage and subcellular localization of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-glucoside), a key defensive metabolite in various gramineous plants, including maize, wheat, and rye. Understanding the precise compartmentalization of this bioactive compound is critical for research in plant defense mechanisms, chemical ecology, and the development of novel therapeutic agents.

Subcellular Localization: A Spatially Segregated Defense Strategy

The defense mechanism involving DIMBOA-glucoside relies on a sophisticated spatial separation of the stable, non-toxic glucoside from its activating enzymes. This compartmentalization prevents autotoxicity to the plant's own cells while ensuring rapid activation upon tissue damage.

Storage in the Vacuole: The primary storage site for DIMBOA-glucoside is the central vacuole of the plant cell.[1][2][3][4][5] This large organelle serves as a safe repository, sequestering the compound away from metabolic processes in the cytoplasm.

Cytoplasmic Biosynthesis: While stored in the vacuole, the final steps of DIMBOA-glucoside biosynthesis occur in the cytoplasm.[1][2][6][7] The precursor, 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)-glucoside, is converted to DIMBOA-glucoside by the sequential action of a dioxygenase (BX6) and a methyltransferase (BX7) in the cytosol.[1][8]

Localization of Activating Enzymes: The activating β-glucosidases, which hydrolyze DIMBOA-glucoside into its toxic aglycone form (DIMBOA), are physically separated from the vacuole. These enzymes are primarily located in the plastids and are also associated with the cell wall.[2] This spatial separation is crucial for the "cyanide bomb" model of plant defense, where cellular disruption brings the substrate and enzyme into contact.

Quantitative Data on DIMBOA-Glucoside Accumulation

Precise quantitative data on the concentration of DIMBOA-glucoside specifically within the vacuole is limited in the current literature. Most studies report concentrations in whole tissues. However, given that the vacuole can constitute up to 90% of a mature plant cell's volume, it is inferred that the vacuolar concentration is substantial.[9]

| Plant | Tissue | Condition | DIMBOA-Glucoside Concentration (mg/g fresh weight) | Reference |

| Maize (various lines) | Young leaves | Undamaged | Up to 3 | [6] |

Experimental Protocols

The study of DIMBOA-glucoside localization involves a combination of biochemical and molecular techniques. Below are methodologies for key experiments.

Subcellular Fractionation for Localization Analysis

Objective: To separate different cellular compartments to determine the subcellular distribution of DIMBOA-glucoside.

Methodology:

-

Homogenization: Homogenize fresh plant tissue (e.g., maize seedlings) in a chilled extraction buffer to gently rupture the cells.

-

Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds. This will pellet different cellular components:

-

Low speed (e.g., 1,000 x g) pellets nuclei and intact cells.

-

Medium speed (e.g., 20,000 x g) pellets chloroplasts and mitochondria.

-

High speed (e.g., 100,000 x g) pellets the microsomal fraction, which includes tonoplast (vacuolar membrane) vesicles.

-

-

Vacuole Isolation (for more precise localization):

-

Generate protoplasts by enzymatically digesting the cell walls with cellulase (B1617823) and pectinase.

-

Gently lyse the protoplasts using osmotic shock to release intact vacuoles.

-

Purify the vacuoles from the lysate using density gradient centrifugation (e.g., with Ficoll or Percoll).

-

-

Analysis: Analyze the DIMBOA-glucoside content in each fraction using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Quantification of DIMBOA-Glucoside by HPLC-MS

Objective: To accurately measure the concentration of DIMBOA-glucoside in tissue extracts or subcellular fractions.

Methodology:

-

Extraction:

-

Grind plant tissue to a fine powder in liquid nitrogen.

-

Extract a known weight of the powdered sample (e.g., 100 mg) with a suitable solvent, such as a 70:30 mixture of methanol (B129727) and water with 0.1% formic acid.[10]

-

Vortex the mixture and centrifuge to pellet debris.

-

Collect the supernatant for analysis.

-

-

LC-MS Analysis:

-

Inject the supernatant into an HPLC system coupled to a mass spectrometer.

-

Separate the compounds on a suitable column (e.g., C18).

-

Quantify DIMBOA-glucoside by comparing its peak area to a standard curve generated from a purified DIMBOA-glucoside standard.

-

Heterologous Expression and Enzyme Assays

Objective: To characterize the activity of enzymes involved in DIMBOA-glucoside biosynthesis, such as BX6 and BX7.

Methodology:

-

Gene Cloning and Expression:

-

Clone the coding sequence of the gene of interest (e.g., Bx6) into an expression vector.

-

Transform the vector into a suitable host for protein expression, such as E. coli or yeast.

-

Induce protein expression and purify the recombinant enzyme.

-

-

Enzyme Assay:

-

Incubate the purified enzyme with its substrate (e.g., DIBOA-glucoside for BX6) under optimized reaction conditions (buffer, pH, temperature).

-

Stop the reaction at various time points.

-

Analyze the reaction products by HPLC to determine the formation of the expected product (e.g., TRIBOA-glucoside).

-

Visualizations

Signaling and Biosynthetic Pathway

Caption: Biosynthesis and compartmentalization of DIMBOA-glucoside.

Experimental Workflow for Localization

Caption: Workflow for subcellular localization of DIMBOA-glucoside.

Defense Activation Mechanism

Caption: The "cyanide bomb" model of DIMBOA-glucoside activation.

References

- 1. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzoxazolinone detoxification by N-Glucosylation: The multi-compartment-network of Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Elucidation of the final reactions of DIMBOA-glucoside biosynthesis in maize: characterization of Bx6 and Bx7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

The Activation of DIMBOA-Glucoside: A Key Two-Component Defense Mechanism in Grasses

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical defense systems of plants are intricate and highly regulated, often employing a two-component strategy to store toxic compounds in a stable, inactive form until they are needed. One such elegant mechanism is the activation of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-Glc) to its potent aglycone, DIMBOA, upon tissue damage. This process is a cornerstone of the defense strategy in many gramineous plants, including maize, wheat, and rye, providing protection against a wide array of herbivores and pathogens. This technical guide provides a comprehensive overview of the core biochemical processes, quantitative data, and experimental methodologies related to the activation of DIMBOA-Glc.

The Biochemical Pathway of DIMBOA-Glc Activation

The activation of DIMBOA-Glc is a classic example of a spatially separated two-component defense system. In intact plant cells, the inactive and stable DIMBOA-Glc is predominantly stored in the vacuole.[1][2] The enzymes responsible for its activation, β-glucosidases, are primarily located in the chloroplasts, with some presence in the cytosol and cell walls.[1][2][3] This subcellular compartmentalization prevents premature activation and autotoxicity.

Upon tissue disruption caused by herbivore feeding, mechanical wounding, or pathogen invasion, the cellular integrity is compromised. This breach allows for the mixing of the vacuolar contents with the contents of other cellular compartments. As a result, DIMBOA-Glc comes into contact with the β-glucosidases. These enzymes rapidly hydrolyze the glucose moiety from DIMBOA-Glc, releasing the unstable and biologically active aglycone, DIMBOA.[2][3][4] DIMBOA is a potent toxin and antifeedant to a wide range of pests.[5]

Enzymatic Conversion

The key enzymatic step in the activation of DIMBOA-Glc is the hydrolysis of the β-glycosidic bond, catalyzed by specific β-glucosidases (EC 3.2.1.21). In maize, two plastid-targeted β-glucosidases, ZmGLU1 and ZmGLU2, have been identified as being responsible for the hydrolysis of DIMBOA-Glc.[3]

The biosynthesis of DIMBOA-Glc itself is a multi-step process. It begins with the conversion of DIBOA-Glc (2,4-dihydroxy-1,4-benzoxazin-3-one-glucoside) to TRIBOA-Glc (2,4,7-trihydroxy-1,4-benzoxazin-3-one-glucoside) by the enzyme DIBOA-Glc-hydroxylase (BX6), a 2-oxoglutarate-dependent dioxygenase. Subsequently, TRIBOA-Glc is methylated by the O-methyltransferase BX7 to yield DIMBOA-Glc.[1][6] Both BX6 and BX7 are located in the cytoplasm.[1]

Quantitative Data

The concentration of DIMBOA-Glc and its activation product, DIMBOA, can vary significantly depending on the plant's age, tissue type, and environmental conditions. Younger seedlings generally exhibit higher concentrations of these defense compounds.

Table 1: Concentration of DIMBOA-Glc and Related Benzoxazinoids in Maize (Zea mays)

| Plant Age/Condition | Tissue | Compound | Concentration (µmol/g Fresh Weight) | Reference |

| 4 days after germination | Aerial Parts | DIMBOA-Glc | ~10.0 | [1][6] |

| 10 days after germination | Aerial Parts | DIMBOA-Glc | ~4.0 | [1][6] |

| 20 days after germination | Youngest Leaf | DIMBOA-Glc | ~2.5 | [1][6] |

| 20 days after germination | Oldest Leaf | DIMBOA-Glc | ~1.0 | [1][6] |

| 4 days after germination | Roots | DIMBOA-Glc | ~3.0 | [1][6] |

| 10 days after germination | Roots | DIMBOA-Glc | ~1.5 | [1][6] |

| Aphid Infestation (48h) | Whole Leaf | DIMBOA-Glc | Decreased compared to control | [7] |

| Aphid Infestation (48h) | Whole Leaf | DIMBOA | Increased compared to control | [7] |

Table 2: Kinetic Parameters of Enzymes in the DIMBOA-Glc Biosynthetic Pathway

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| BX6 | DIBOA-glc | 373 | 2.10 | [1][6] |

| BX6 | 2-oxoglutarate | 70 | - | [1] |

| BX7 | TRIBOA-glc | <400 | 0.25 | [1][6] |

Experimental Protocols

Quantification of DIMBOA-Glc and DIMBOA by HPLC

This method allows for the separation and quantification of DIMBOA-Glc and its aglycone, DIMBOA.

4.1.1. Sample Preparation

-

Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench enzymatic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent, such as 80% methanol, at a ratio of 1:10 (w/v).

-

Vortex the mixture vigorously and incubate at 4°C for at least 1 hour.

-

Centrifuge the extract at high speed (e.g., 13,000 x g) for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter before HPLC analysis.

4.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of B, increasing linearly to a high percentage of B over 20-30 minutes to elute the compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 263 nm.

-

Quantification: Use external standards of purified DIMBOA-Glc and DIMBOA to create a standard curve for accurate quantification.

β-Glucosidase Activity Assay

This assay measures the rate of DIMBOA-Glc hydrolysis by plant protein extracts.

4.2.1. Enzyme Extraction

-

Homogenize fresh, undamaged plant tissue in a cold extraction buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0) containing protease inhibitors.

-

Centrifuge the homogenate at 4°C to pellet cell debris.

-

The supernatant contains the crude enzyme extract. Determine the total protein concentration using a standard method (e.g., Bradford assay).

4.2.2. Activity Assay

-

Prepare a reaction mixture containing the enzyme extract, a known concentration of DIMBOA-Glc as the substrate, and the appropriate buffer.

-

Incubate the reaction at a controlled temperature (e.g., 30°C).

-

At specific time points, stop the reaction by adding a strong acid (e.g., HCl) or by heat inactivation.

-

Quantify the amount of DIMBOA produced using the HPLC method described above.

-

Calculate the enzyme activity as the amount of product formed per unit of time per amount of protein (e.g., µmol/min/mg protein).

Subcellular Fractionation for Localization Studies

This protocol allows for the separation of vacuoles and chloroplasts to confirm the spatial separation of DIMBOA-Glc and β-glucosidases.

4.3.1. Protoplast Isolation

-

Digest leaf tissue with a mixture of cell wall-degrading enzymes (e.g., cellulase (B1617823) and macerozyme) to release protoplasts.

4.3.2. Vacuole Isolation

-

Gently lyse the protoplasts using osmotic shock or mechanical shearing.

-

Isolate intact vacuoles by density gradient centrifugation (e.g., using a Ficoll or Percoll gradient).

4.3.3. Chloroplast Isolation

-

Homogenize leaf tissue in a suitable buffer.

-

Filter the homogenate to remove large debris.

-

Isolate chloroplasts by differential centrifugation.

4.3.4. Analysis

-

Analyze the metabolite content of each fraction by HPLC to determine the localization of DIMBOA-Glc.

-

Perform β-glucosidase activity assays on each fraction to determine the localization of the activating enzymes.

Visualizations

Signaling Pathway of DIMBOA-Glc Activation

Caption: Signaling pathway for the activation of DIMBOA-Glucoside upon tissue damage.

Experimental Workflow for DIMBOA-Glc Activation Analysis

Caption: Experimental workflow for analyzing the activation of DIMBOA-Glc.

Subcellular Localization of Components

Caption: Subcellular localization of key components in DIMBOA-Glc metabolism.

Conclusion

The activation of DIMBOA-Glc to DIMBOA upon tissue damage is a highly effective and elegantly simple defense mechanism employed by many important crop plants. The spatial separation of the inactive glucoside and its activating enzyme ensures that the toxic defense compound is only released when and where it is needed. A thorough understanding of this pathway, including the quantitative dynamics and the underlying enzymatic machinery, is crucial for the development of novel strategies for crop protection and for the discovery of new bioactive compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working in these fields. Further investigation into the specific kinetic properties of the activating β-glucosidases will provide an even more complete picture of this vital plant defense system.

References

- 1. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The aglycone specificity-determining sites are different in 2, 4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA)-glucosidase (Maize beta -glucosidase) and dhurrinase (Sorghum beta -glucosidase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of substrate (aglycone) specificity in β-glucosidases is revealed by crystal structures of mutant maize β-glucosidase-DIMBOA, -DIMBOAGlc, and -dhurrin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

Allelopathic Properties of DIMBOA Glucoside and its Derivatives: A Technical Guide for Researchers

Executive Summary: This technical guide provides an in-depth analysis of the allelopathic properties of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) glucoside and its key derivatives. Benzoxazinoids, such as DIMBOA, are a class of secondary metabolites predominantly found in grasses like maize, wheat, and rye, where they play a crucial role in defense against pests, pathogens, and competing plants.[1][2] In living plant tissue, DIMBOA is stored as its inactive and stable 2-β-O-D-glucoside (DIMBOA-Glc) in the vacuole.[3] Upon tissue damage, the glucoside is hydrolyzed by β-glucosidases into its biologically active aglycone, DIMBOA, which exerts potent allelopathic effects.[3][4] This guide details the activation, biosynthesis, and degradation pathways of these compounds, presents quantitative data on their biological activity, and provides standardized experimental protocols for their isolation and evaluation. The content is tailored for researchers, scientists, and drug development professionals engaged in allelopathy, natural product chemistry, and agrochemical research.

Mechanism of Action: Activation and Degradation

The allelopathic activity of DIMBOA is initiated by its conversion from an inactive storage form to a reactive aglycone. This activation is a critical component of the plant's chemical defense strategy.[3][5] Once released into the environment, DIMBOA undergoes further transformations.

Activation of DIMBOA-Glucoside

In healthy plant cells, DIMBOA-Glc is sequestered in the vacuole, separating it from the activating enzymes located in the chloroplasts.[3] When the plant tissue is damaged by herbivores, pathogens, or mechanical stress, this cellular compartmentalization is disrupted. β-glucosidases are released and come into contact with DIMBOA-Glc, rapidly hydrolyzing the glucose moiety to release the toxic aglycone, DIMBOA.[3][6]

Caption: Enzymatic activation of DIMBOA-Glucoside upon cellular damage.

Environmental Degradation Pathway

When DIMBOA is exuded from roots or leached from plant material into the soil, it is subject to microbial transformation.[7] It degrades relatively quickly, with a reported half-life of approximately 31 hours, into more stable derivatives.[8] The primary degradation product is 6-methoxy-benzoxazolin-2-one (MBOA), which is more resistant to further biodegradation but still possesses allelopathic properties.[7][8] MBOA is eventually converted to 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO), considered the final product in this pathway.[8]

Caption: Soil degradation pathway of DIMBOA into its derivatives.

Biosynthesis of DIMBOA-Glucoside

The biosynthesis of DIMBOA-Glc is a well-characterized linear pathway originating from primary metabolism.[9] The pathway begins with the conversion of indole-3-glycerol phosphate, a tryptophan precursor, to indole, catalyzed by the enzyme BX1.[10] A series of four cytochrome P450 monooxygenases (BX2 to BX5) then catalyze consecutive hydroxylation reactions to form 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[10] DIBOA is subsequently stabilized via glucosylation by UDP-glucosyltransferases (BX8/BX9).[11] The pathway culminates with a hydroxylation at the C-7 position by the dioxygenase BX6, followed by a final methylation step catalyzed by the O-methyltransferase BX7 to yield DIMBOA-Glc.[11][12]

Caption: Key enzymatic steps in the biosynthesis of DIMBOA-Glucoside.

Quantitative Allelopathic and Antimicrobial Data